1-(4-nitrophenyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine
Overview
Description
1-(4-nitrophenyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.18450629 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Biofilm Inhibition Applications
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including derivatives with structural similarities to the chemical of interest, have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds, such as 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, exhibited notable antibacterial activities against strains like E. coli, S. aureus, and S. mutans, and also showed effective biofilm inhibition, surpassing the reference drug Ciprofloxacin. The research highlights the potential of these compounds in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Antimicrobial and Antiviral Activities
- New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Compounds with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited promising antiviral and potent antimicrobial activities. This study suggests these derivatives could serve as effective agents in managing diseases caused by these pathogens (Reddy et al., 2013).
Molecular Structure Analysis for Drug Development
- Studies on the crystal structure of compounds similar to "1-(4-nitrophenyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine" provide insights into their molecular conformation, hydrogen bonding, and interaction patterns. Such structural analyses are crucial for understanding the compounds' pharmacological properties and optimizing their therapeutic efficacy. For example, the study of levocetirizinium dipicrate revealed specific hydrogen bonding and intermolecular interactions contributing to its stability and potential drug efficacy (Jasinski et al., 2010).
Enzyme Inhibition for Antibacterial Strategy
- The inhibitory activities against MurB enzyme, a target for antibacterial drug development, were investigated in compounds with structural features related to the chemical of interest. Such studies are pivotal in identifying new antibacterial agents with specific mechanisms of action, offering a pathway to overcoming antibiotic resistance (Mekky & Sanad, 2020).
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-12-16(2)17(3)20(13-15)28-14-21(25)23-10-8-22(9-11-23)18-4-6-19(7-5-18)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSJZOVYRXLHDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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